6-Amino-2,3-dihydroquinolin-4(1H)-one CAS number and properties
6-Amino-2,3-dihydroquinolin-4(1H)-one CAS number and properties
Executive Summary
6-Amino-2,3-dihydroquinolin-4(1H)-one (also known as 6-amino-1,2,3,4-tetrahydroquinolin-4-one ) is a privileged bicyclic scaffold in medicinal chemistry. Unlike its fully aromatic quinoline counterparts, the dihydro-4-one core possesses a distinct 3D geometry (puckered piperidinone ring) and a reactive ketone handle, making it an ideal intermediate for constructing diverse libraries of bioactive molecules.
This guide details the chemical identity, validated synthetic routes, reactivity profiles, and critical applications of this compound in drug discovery. It is designed for researchers requiring actionable protocols and mechanistic insight.
Chemical Identity & Properties
| Property | Data |
| Chemical Name | 6-Amino-2,3-dihydroquinolin-4(1H)-one |
| Synonyms | 6-amino-1,2,3,4-tetrahydroquinolin-4-one; 6-amino-4-chromanone aza-analog |
| CAS Number | 1086397-91-2 (Free Base) |
| Molecular Formula | C₉H₁₀N₂O |
| Molecular Weight | 162.19 g/mol |
| Structure Description | Benzene ring fused to a 2,3-dihydropyridin-4(1H)-one ring; primary amine at C6.[1][2][3][4][5][6][7] |
| Solubility | Soluble in DMSO, DMF, MeOH; limited solubility in water/non-polar solvents. |
| Stability | Susceptible to oxidation at the C6-amine (store under inert atmosphere). |
Critical Note on Isomers: Do not confuse this compound with 6-amino-3,4-dihydroquinolin-2(1H)-one (CAS 22246-13-5), where the carbonyl is at position 2 (a lactam/carbostyril). The 4-one isomer discussed here is a ketone, offering distinct reactivity at the C4 position.[8]
Synthesis and Manufacturing
The synthesis of 6-amino-2,3-dihydroquinolin-4(1H)-one typically proceeds via a two-stage workflow: construction of the bicyclic core followed by functional group manipulation (nitro reduction).
Workflow Diagram
Caption: Step-wise synthetic pathway from 4-nitroaniline to the target 6-amino-4-one scaffold.
Detailed Protocol
Step 1: Michael Addition
Reaction: 4-Nitroaniline + Acrylic Acid → N-(4-nitrophenyl)-β-alanine.
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Procedure: Reflux 4-nitroaniline with excess acrylic acid (or methyl acrylate) in toluene or water.
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Insight: Using water as a solvent with a catalytic amount of acid is a "green" modification that often precipitates the product directly.
Step 2: Intramolecular Friedel-Crafts Cyclization
Reaction: N-(4-nitrophenyl)-β-alanine → 6-Nitro-2,3-dihydroquinolin-4(1H)-one.
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Reagent: Polyphosphoric Acid (PPA) or Eaton’s Reagent (7.7 wt% P2O5 in methanesulfonic acid).
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Conditions: Heat to 90–110°C for 2–4 hours.
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Mechanism: Acid-mediated dehydration forms an acylium ion intermediate, which attacks the aromatic ring ortho to the amine.
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Workup: Quench with ice water; neutralize with NaOH to precipitate the yellow solid (6-nitro intermediate).
Step 3: Nitro Group Reduction
Reaction: 6-Nitro-2,3-dihydroquinolin-4(1H)-one → 6-Amino-2,3-dihydroquinolin-4(1H)-one.
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Method A (Chemical): Iron powder (Fe) and Ammonium Chloride (NH₄Cl) in EtOH/H₂O reflux. This is gentle and preserves the ketone.
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Method B (Catalytic): H₂ (1 atm) over 10% Pd/C in Methanol.
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Purification: The product is an amine and can be purified by recrystallization from ethanol or converted to the dihydrochloride salt for stability.
Reactivity & Derivatization Logic
The scaffold offers three distinct vectors for chemical modification, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.
Reactivity Map
Caption: Strategic derivatization points. C6 is the primary vector for pharmacophore attachment.
Key Transformations
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C6-Amine Functionalization:
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Acylation: Reaction with acid chlorides yields amides. This is common in kinase inhibitors where the amide NH forms a hydrogen bond with the hinge region of the kinase.
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Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.
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C4-Ketone Manipulation:
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Tricyclic Formation: Condensation with hydrazine derivatives followed by acid catalysis yields pyrazolo[4,3-c]quinolines .
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Reductive Amination: Reaction with primary amines and NaBH(OAc)₃ introduces a secondary amine at C4.
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N1-Protection/Alkylation:
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The N1 nitrogen is less nucleophilic than C6 due to conjugation with the phenyl ring, but can be alkylated to adjust lipophilicity (LogP).
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Medicinal Chemistry Applications
This scaffold is a bioisostere of the chromanone and tetrahydroisoquinoline systems.
Kinase Inhibitors
The 6-amino-tetrahydroquinoline core mimics the adenine ring of ATP.
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Mechanism: The C6-amide derivatives fit into the hydrophobic pocket of kinases (e.g., EGFR, CDK).
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Example: Derivatization at C6 with heterocycles (e.g., pyrimidines) enhances potency against tyrosine kinases.
Tubulin Polymerization Inhibitors
Substituted quinolinones have shown efficacy in disrupting microtubule dynamics.
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Strategy: The rigid bicyclic core orients substituents to interact with the colchicine binding site on tubulin.
GPCR Ligands
The scaffold is used to design ligands for serotonergic (5-HT) and dopaminergic receptors. The basic nitrogen (N1) and the C4-carbonyl provide key hydrogen bonding interactions.
Safety and Handling
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Hazards: As an aniline derivative, it may be toxic if swallowed or absorbed through the skin. It is a potential skin sensitizer.
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Storage: Store in a cool, dry place under argon or nitrogen. The amine is prone to oxidation (darkening) upon air exposure.
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PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.
References
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Preparation of 6-Amino-1,2,3,4-tetrahydroquinolin-4-one. 10X Chem Database. (CAS 1086397-91-2 verification).[9]
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Recent Syntheses of 1,2,3,4-Tetrahydroquinolines and 2,3-Dihydro-4(1H)-quinolinones. Molecules, 2013, 18(5), 5773-5792. (Review of synthetic methodologies).
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Synthesis and Biological Activities of New 1,2,3,4-Tetrahydroquinoline Derivatives. Indian Journal of Forensic Medicine & Toxicology, 2020.[10] (Biological applications).
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PubChem Compound Summary: 6-amino-3,4-dihydroquinolin-2(1H)-one. (For comparison of the 2-one isomer).
Sources
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